8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 8-chloroquinoline with 2-hydroxybenzaldehyde under specific conditions to form the desired product.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds:
Properties
IUPAC Name |
8-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-12-6-3-5-9-11(16(20)21)8-13(18-15(9)12)10-4-1-2-7-14(10)19/h1-8,19H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFZPSDQSZKXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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